molecular formula C9H12N2O B575367 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one CAS No. 177910-85-9

1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one

Cat. No.: B575367
CAS No.: 177910-85-9
M. Wt: 164.208
InChI Key: LZWLPZFKVZUHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl}ethan-1-one is a chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents. This scaffold is recognized for its diverse pharmacological properties, which include significant anticancer, antimicrobial, and anti-inflammatory activities . In anticancer research, imidazo[1,2-a]pyridine derivatives have demonstrated potent activity by suppressing key signaling pathways such as NF-κB and STAT3, which are crucial in inflammation-driven cancers like breast and ovarian cancer . These compounds can reduce the viability of cancer cells, inhibit the production of inflammatory cytokines, and modulate the expression of proteins like Bcl-2 and BAX to promote apoptosis . In infectious disease research, the imidazo[1,2-a]pyridine core is a promising structure for developing new antibacterials and antiprotozoal agents, particularly against challenging pathogens like Leishmania species and Pseudomonas aeruginosa . The ketone functional group in this specific compound offers a versatile handle for further synthetic modification, enabling researchers to explore structure-activity relationships and develop novel chemical probes or lead compounds . This makes this compound a valuable intermediate for researchers in drug discovery and chemical biology.

Properties

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWLPZFKVZUHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN2CCCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

ParameterValue/Description
Reagents2-Aminopyridine, 1,3-dichloroacetone
SolventEthanol, water, or polar aprotic solvents
Temperature80–100°C
Reaction Time4–12 hours
Yield50–70% (estimated for analogous reactions)

The mechanism involves:

  • Enamine Formation : The amine attacks the carbonyl group, forming an enamine intermediate.

  • Cyclization : Intramolecular nucleophilic substitution closes the imidazole ring.

  • Aromatization : Elimination of HCl generates the conjugated heteroaromatic system.

This method is scalable and avoids transition-metal catalysts, aligning with green chemistry principles. However, regioselectivity challenges may arise if competing nucleophilic sites exist on the pyridine ring.

Microwave-Assisted Synthesis with Bromomalonaldehyde

A rapid, energy-efficient alternative employs bromomalonaldehyde under microwave irradiation. This approach reduces reaction times from hours to minutes while improving yields. The protocol involves:

  • Condensation of 2-aminopyridine with bromomalonaldehyde in ethanol-water (3:1).

  • Microwave heating at 120°C for 15–30 minutes.

  • Isolation of the enamine intermediate, followed by cyclization and bromide expulsion.

Advantages Over Conventional Heating:

  • Faster Kinetics : Microwave irradiation enhances molecular collisions, accelerating the reaction.

  • Higher Purity : Reduced side-product formation due to uniform heating.

  • Solvent Efficiency : Ethanol-water mixtures enable easier workup compared to toxic organic solvents.

Post-Cyclization Functionalization Strategies

For derivatives requiring late-stage acetylation, Friedel-Crafts acylation or direct alkylation may introduce the ethanone group after constructing the imidazo[1,2-a]pyridine core. For example:

  • React pre-formed 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃).

  • Optimize stoichiometry to prevent over-acylation or ring degradation.

Limitations:

  • Regioselectivity : Acylation may occur at multiple positions, necessitating precise control.

  • Side Reactions : Competing N-acylation or ring-opening reactions require careful monitoring.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCostScalability
Condensation50–704–12 hLowHigh
Microwave-Assisted65–8015–30 minModerateModerate
Post-Cyclization Acylation30–506–8 hHighLow

Microwave-assisted synthesis offers the best balance of efficiency and yield but requires specialized equipment. Condensation remains the most accessible method for large-scale production.

Mechanistic Insights and Side Reactions

The formation of this compound is prone to:

  • Dimerization : Excess 2-aminopyridine may lead to dimeric byproducts.

  • Oxidation : The tetrahydro-pyridine ring may oxidize to pyridine under aerobic conditions.

  • Solvolysis : Prolonged heating in polar solvents can degrade the acetyl group.

Purification and Characterization

Crude products are typically purified via:

  • Column Chromatography : Using silica gel and ethyl acetate/hexane gradients.

  • Recrystallization : Ethanol or methanol yields crystalline material.

Key characterization data include:

  • 1H^1\text{H}-NMR : Signals at δ 2.55 (s, 3H, COCH₃), 1.80–2.20 (m, 4H, CH₂), and 3.50–3.70 (m, 4H, NCH₂).

  • HRMS : Calculated for C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}: 164.21 g/mol; Found: 164.20 .

Chemical Reactions Analysis

1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the imidazo[1,2-a]pyridine ring. Common reagents include halogens and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit potential as anticancer agents. The compound has been investigated for its ability to inhibit specific pathways involved in cancer progression.

  • Case Study : A study demonstrated that related imidazo[1,2-a]pyridine derivatives can inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a negative regulator of the cGAS-STING pathway. This inhibition enhances the immune response against tumors, showing promise for cancer immunotherapy .

Neurological Disorders

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders.

  • Research Findings : Imidazo[1,2-a]pyridine derivatives have been linked to neuroprotective effects in animal models of neurodegenerative diseases. In particular, they may modulate neurotransmitter systems and reduce neuroinflammation .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties.

  • Study Overview : Research indicates that certain imidazo[1,2-a]pyridine derivatives exhibit antibacterial activity against a range of pathogens, making them candidates for developing new antibiotics .

Data Tables

Application AreaFindingsReferences
Anticancer ActivityInhibition of ENPP1 enhances immune response; potential for immunotherapy
Neurological DisordersNeuroprotective effects observed; modulation of neurotransmitter systems
Antimicrobial PropertiesExhibits antibacterial activity against various pathogens

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine ring system can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Core Heterocycle

  • The target compound’s imidazo[1,2-a]pyridine core (saturated) contrasts with imidazo[1,2-a]pyrimidine (), which introduces an additional nitrogen atom in the six-membered ring.
  • Imidazo[4,5-c]pyridine () differs in ring fusion positions ([4,5-c] vs. [1,2-a]), affecting planarity and steric interactions with biological targets .

Substituent Groups

  • Acetyl (ethanone) vs. Ethyl ester: The acetyl group in the target compound enhances electrophilicity, enabling nucleophilic additions, while the ethyl ester in A620956 () is more prone to hydrolysis .
  • Chlorinated analogs (e.g., 1-(4,6-Dichloropyridin-2-yl)ethanone, ) exhibit electron-withdrawing effects, increasing ring stability but reducing nucleophilic substitution activity compared to the non-halogenated target compound .
  • Hydroxyethyl substituents () introduce polarity and hydrogen-bonding capacity, improving aqueous solubility relative to the acetyl group .

Physicochemical Properties

  • Molecular Weight : The target compound (164.21 g/mol) is intermediate in size compared to the ethyl ester derivative (194.23 g/mol) and the pyrimidine analog (167.21 g/mol) .
  • Purity : Most analogs (e.g., A620956, A625595) share comparable purity levels (95–98%), though availability varies (e.g., ’s compound is currently out of stock) .

Biological Activity

The compound 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one , also known as imidazo[1,2-a]pyridine derivative , is a synthetic organic molecule that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, structure-activity relationships (SAR), and potential clinical implications.

Chemical Structure and Properties

This compound features an imidazopyridine moiety that contributes to its bioactivity. The structural formula is represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight164.21 g/mol
IUPAC Name1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone
Purity≥95%
Storage TemperatureRoom Temperature

Biological Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anticonvulsant
  • Anti-inflammatory
  • Analgesic

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been studied for their anticancer properties. For instance, a study highlighted the ability of certain derivatives to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial in regulating cell cycle progression and transcriptional control in cancer cells. Compounds demonstrated IC50 values ranging from 0.16 to 0.25 µM in cytotoxicity assays against various cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of imidazopyridine derivatives have also been documented. They exhibit significant activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-a]pyridine compounds is closely linked to their structural features. Modifications in the imidazopyridine scaffold can lead to enhanced potency and selectivity.

Table 2: SAR Insights for Imidazo[1,2-a]pyridine Derivatives

ModificationEffect on Activity
Hydroxyl Group AdditionIncreased solubility and bioavailability
Alkyl SubstituentsEnhanced binding affinity to biological targets
Aromatic Ring VariationAltered pharmacokinetic properties

Case Studies

Case Study 1: Antitumor Efficacy
In a recent study involving murine models, the administration of an imidazo[1,2-a]pyridine derivative combined with anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7%. This suggests a synergistic effect that could enhance immunotherapy outcomes .

Case Study 2: Anticonvulsant Properties
Another investigation focused on the anticonvulsant effects of this compound revealed that certain derivatives significantly reduced seizure activity in animal models. The mechanism appears to involve modulation of GABAergic transmission .

Q & A

Q. How can researchers optimize the synthetic yield of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one derivatives?

  • Methodological Answer : Yield optimization requires systematic variation of reaction parameters. For example:
  • Catalyst Selection : Piperidine (0.3 mmol) in aqueous conditions improves cyclization efficiency in one-pot syntheses (e.g., 51% yield in related compounds) .
  • Solvent and Temperature : Ethanol reflux (6 hours) is effective for imidazo[1,2-a]pyridine core formation, while slow solvent evaporation (10 days) aids crystallization .
  • pH Control : Adjusting to pH 8 with KHCO₃ enhances precipitation of intermediates .
  • Purification : Recrystallization in ethanol or ethyl acetate improves purity and yield .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • NMR Analysis : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in imidazo[1,2-a]pyridines show distinct shifts (δ 6.8–8.5 ppm) .
  • HRMS : Validates molecular formula (e.g., [M + H]+ with <2 ppm error) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro groups (if present) .
  • X-ray Crystallography : Resolves planar imidazo-pyridine rings (mean deviation: 0.0027 Å) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers identify pharmacological targets for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • In Silico Screening : Use virtual libraries (e.g., MolPort’s 7.4 million compounds) to predict binding to targets like HIF-1α prolyl hydroxylase or FXa .
  • Enzyme Assays : Test inhibition of FXa (IC₅₀ values) or HIF-1α activity in hypoxia models .
  • ADME Prediction : Prioritize compounds with favorable pharmacokinetics (e.g., Molport-035-369-361 from ).

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridines?

  • Methodological Answer :
  • Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting activity .
  • Structural Reanalysis : Confirm regiochemistry via X-ray or NOESY NMR to detect isomerization .
  • Dose-Response Studies : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions (e.g., pH, temperature) .

Q. How can computational methods guide the design of novel imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Scaffold Diversification : Use parallel synthesis (e.g., Groebke–Blackburn–Bienaymé reaction) to generate libraries with substituents at C2, C3, and C7 .
  • Docking Studies : Simulate binding to targets like DYRK2 using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., nitro, cyano) with bioactivity .

Q. What experimental precautions ensure stability of imidazo[1,2-a]pyridines during storage and handling?

  • Methodological Answer :
  • Storage : Seal containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Handling : Use gloveboxes for air-sensitive derivatives and avoid prolonged exposure to light .
  • Decomposition Monitoring : Track degradation via TLC or LC-MS, especially for nitro-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.